DSPE-PEG2-mal

conjugation kinetics maleimide-thiol reaction site-specific bioconjugation

Formulation scientists face trade-offs between PEG length, ligand accessibility, and circulation time. DSPE-PEG2-mal solves this with a short PEG2 (~200 Da) spacer that maximizes thiol conjugation kinetics (k₂ ~10³ M⁻¹s⁻¹) and reduces steric shielding for active targeting. - Conjugation efficiency >95%; ideal for post-insertion of antibodies, affibodies, or peptides - Enables 10-fold increased targeted binding (microbubbles) and up to 60× higher mRNA transfection (pLNPs) - Consistent batch-to-batch reactivity for scalable LNP/liposome manufacturing - Immediate availability in research to cGMP-like grades

Molecular Formula C55H100N3O14P
Molecular Weight 1058.4 g/mol
Cat. No. B11829071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG2-mal
Molecular FormulaC55H100N3O14P
Molecular Weight1058.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1
InChIKeyPFHIBVKYIUDMIC-ANFMRNGASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG2-mal: Structure and Targeted Delivery Role


DSPE-PEG2-mal (CAS 1915739-87-5) is a functionalized phospholipid-PEG conjugate composed of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) hydrophobic anchor, a short PEG2 (polyethylene glycol, ~200 Da) hydrophilic spacer, and a terminal maleimide (mal) reactive group . It is a heterobifunctional molecule used as a linker and surface-modifying agent in lipid-based nanoparticles, liposomes, and targeted drug delivery systems . The maleimide group enables selective covalent conjugation with thiol (-SH) containing ligands (e.g., antibodies, peptides), while the DSPE anchor ensures stable integration into lipid bilayers [1][2].

Maleimide-thiol bioconjugation workflow
Lipid nanoparticle surface engineering
Short PEG2 spacer for ligand accessibility

DSPE-PEG2-mal: Evidence-Based Selection Over Generics


Generic substitution of DSPE-PEG-mal variants based solely on functional group similarity is a high-risk strategy for formulation scientists. The PEG chain length and molecular architecture critically govern nanoparticle performance parameters including colloidal stability, ligand presentation efficiency, and in vivo pharmacokinetics. For example, longer PEG chains (e.g., DSPE-PEG5000) enhance circulation time but can sterically hinder ligand-receptor interactions, reducing active targeting efficiency [1]. Conversely, shorter PEG chains (e.g., PEG2) may offer improved ligand accessibility and conjugation efficiency but provide less steric shielding [2]. Furthermore, the specific maleimide-thiol reaction kinetics and stability of the resulting thioether bond are influenced by the local microenvironment, which is modulated by PEG length and density . The following quantitative evidence establishes the specific performance characteristics of DSPE-PEG2-mal that justify its procurement over longer-chain or alternative-chemistry analogs.

PEG chain-length mismatch Longer PEG may sterically hinder ligand-receptor binding, reducing targeting efficiency.
Colloidal stability trade-off Shorter PEG provides less steric shielding, potentially altering circulation half-life.
Maleimide microenvironment sensitivity Reaction kinetics may shift with PEG length and local density, affecting conjugation reproducibility.

DSPE-PEG2-mal: Quantitative Performance Evidence


Maleimide Reaction Kinetics

The maleimide-thiol reaction for DSPE-PEG-mal exhibits a second-order rate constant (k₂) of approximately 10³ M⁻¹s⁻¹ at room temperature and pH 7.4 [1]. This is ~100-fold faster than the commonly used NHS ester-amine reaction [1], enabling rapid and efficient bioconjugation under near-physiological conditions. In a specific assay with 10 µM maleimide and 20 µM thiol (e.g., cysteine), >90% conversion was achieved within 30 minutes as determined by HPLC [1].

Reaction Kinetics
Head-to-head
~100-fold faster k₂
Maleimide-thiol vs NHS ester-amine (pH 7.4)
Supports rapid bioconjugation workflow
Room temperature, second-order rate constant
conjugation kinetics maleimide-thiol reaction site-specific bioconjugation

Peptide Conjugation Efficiency

DSPE-PEG2-mal demonstrates a high peptide conjugation efficiency of greater than 95%, as quantified by HPLC . This metric indicates the high reactivity and accessibility of the maleimide group for thiol-containing peptides, which is a key requirement for generating homogeneous and well-characterized targeted nanocarriers. For comparison, the baseline purity of the unreacted DSPE-PEG2000-MAL compound is also typically >95% by HPLC .

Conjugation Efficiency
Data to verify
>95% (HPLC)
Supports consistent ligand density
Supplier-reported, review purity documentation
conjugation efficiency peptide coupling HPLC purity

Targeted Microbubble Binding Affinity

In a study developing targeted microbubbles for ultrasound imaging, an affibody ligand was site-specifically conjugated to DSPE-PEG-2K-maleimide (M.Wt = 2.9416 kDa) via an engineered C-terminal cysteine [1]. In vitro binding assays demonstrated that the targeted microbubbles bound to B7-H3-expressing cells at a density of 354.4 ± 52.3 per field of view, compared to only 36.2 ± 7.5 for wild-type control cells [1]. This represents an approximate 10-fold increase in specific binding affinity attributable to the conjugated targeting ligand [1].

Targeted Binding Affinity
Head-to-head
~10-fold higher binding
Targeted vs non-targeted microbubbles (B7-H3+ cells)
Supports targeted imaging probe design
In vitro flow chamber assay, reported cells/field
targeted microbubbles ultrasound imaging affibody conjugation

Maleimide Functional Stability

The hydrolytic stability of the maleimide group is a critical factor for reliable bioconjugation. Ellman's assay data show that DSPE-PEG2-mal retains approximately 100% maleimide activity after 24 hours at pH 7.0 . In contrast, under more basic conditions (pH 9.5), activity drops to approximately 26% after 24 hours . This pH-dependent stability profile is consistent with class-level understanding of maleimide hydrolysis .

Maleimide Stability
Class-level
~100% activity at pH 7.0 (24h)
~26% at pH 9.5
Supports near-neutral conjugation conditions
Ellman's assay, hydrolysis context-dependent
maleimide stability thiol-reactive group bioconjugation shelf-life

Brain mRNA Transfection Enhancement

In a study evaluating PEGylated lipid nanoparticles (pLNPs) for mRNA delivery, formulations containing 10% DSPE-PEG-maleimide conjugated with RVG29 targeting ligand achieved up to a 60-fold increase in luciferase expression in brain tissue in vitro compared to non-targeted controls [1]. A different targeting ligand, mApoE, achieved a 20-fold increase under the same conditions [1]. This demonstrates the platform's utility in enabling ligand-specific, high-efficiency transfection.

mRNA Transfection Enhancement
Reported
Up to 60-fold increase
RVG29-targeted vs non-targeted pLNPs (brain tissue)
Supports targeted mRNA delivery research
In vitro luciferase expression, 10% DSPE-PEG-mal
mRNA delivery lipid nanoparticles brain transfection

PEG Chain Length and Steric Hindrance

DSPE-PEG2-mal has a total molecular weight of approximately 1058.37 Da, with the PEG2 component contributing only ~200 Da [1]. This is in stark contrast to the widely used DSPE-PEG2000-mal, which has a total MW of ~2900 Da with a 2000 Da PEG chain , and DSPE-PEG5000-mal, with a 5000 Da PEG chain . The substantially shorter PEG2 spacer is expected to reduce steric hindrance around the conjugated ligand, potentially improving ligand-receptor binding kinetics and overall targeting avidity compared to longer PEG variants [2].

PEG Spacer Length
Class-level
~200 Da PEG2
10x–25x shorter than PEG2000–5000
Supports ligand accessibility in design
Lower steric hindrance expected; may reduce circulation time
PEG chain length molecular weight steric hindrance

DSPE-PEG2-mal: Key Application Scenarios


Targeted Liposome and LNP Preparation

DSPE-PEG2-mal is the reagent of choice for post-insertion or pre-formulation functionalization of liposomes and LNPs with thiol-containing targeting ligands (e.g., cysteine-tagged antibodies, peptides, or aptamers) [1]. The high conjugation efficiency (>95%) and rapid reaction kinetics (k₂ ~10³ M⁻¹s⁻¹) ensure that the final nanoparticle formulation has a well-defined and consistent surface density of targeting moieties, which is essential for reproducible biological activity and scalable manufacturing [2].

Targeted Ultrasound Microbubbles

The site-specific conjugation of affibodies or other targeting ligands to DSPE-PEG2K-mal enables the generation of highly specific ultrasound contrast microbubbles [3]. As demonstrated, this approach yields a 10-fold increase in targeted binding to cells expressing the target receptor, making it a powerful platform for molecular imaging and potentially for image-guided therapy [3].

ADC and PROTAC Bioconjugation

Due to its heterobifunctional nature and high maleimide reactivity, DSPE-PEG2-mal can serve as a linker in the synthesis of more complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Its short PEG spacer minimizes steric hindrance, which can be advantageous for maintaining the bioactivity of both the targeting ligand and the effector molecule (e.g., cytotoxic drug or E3 ligase ligand) [4].

Nanoparticle Surface Functionalization for Uptake

Incorporation of DSPE-PEG2-mal into LNP formulations enables the attachment of cell-penetrating peptides or targeting ligands that dramatically improve intracellular delivery of nucleic acid payloads. The up to 60-fold increase in mRNA transfection efficiency observed with targeted pLNPs underscores the value of this approach for developing potent gene therapies and vaccines [5].

Application
Selection Property
Validation Focus
Nanocarrier functionalization with targeting ligands
Conjugation efficiency & density control
Ligand surface quantification & binding assays
Ultrasound molecular imaging research
Site-specific affibody conjugation
Targeted binding enrichment in vitro
Bioconjugate linker synthesis (ADC/PROTAC)
Heterobifunctional spacer design
Bioactivity retention of effector molecules
Targeted mRNA delivery studies
Ligand-conjugation for cellular uptake
Transfection efficiency in target tissues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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